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molecular formula C15H12N4O3 B8658854 4-(benzyloxy)-2-(1H-pyrazol-1-yl)pyrimidine-5-carboxylic acid

4-(benzyloxy)-2-(1H-pyrazol-1-yl)pyrimidine-5-carboxylic acid

Cat. No. B8658854
M. Wt: 296.28 g/mol
InChI Key: QDFRDWMXFQOCPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09006433B2

Procedure details

4-(benzyloxy)-2-(1H-pyrazol-1-yl)pyrimidine-5-carboxylic acid (3-c) was synthesized in a manner outlined in Steps A through Step C of the synthesis of Intermediate 3-e. To a solution of 4-(benzyloxy)-2-(1H-pyrazol-1-yl)pyrimidine-5-carboxylic acid, 3-c, (500 mg, 1.69 mmol) in dry dichloromethane (10 ml) was added dropwise oxalyl chloride (0.29 ml, 3.38 mmol) at 0° C. and a catalytic amount of DMF (3-5 drops). The mixture was stirred at room temperature for 3 hours. Then the mixture was concentrated under vacuum and the residue was dissolved in acetone (10 ml). Et3N (205 mg, 2.03 mmol) was added at 0° C. and the mixture was stirred for 5 mins before sodium azide (988 mg, 15.2 mmol) in water (1 ml) was added. The resulting mixture was stirred at room temperature for 1 h. Subsequently, the mixture was diluted with water and filtered. The solid was washed with water (5-10 ml) and then taken into approximately 20-30 mL of dichloromethane. The organic layer was dried over sodium sulfate and concentrated under vacuum to provide compound 5-a as a solid (130 mg) which was used in Step B without any further purification. (M+H)+=322.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mg
Type
reactant
Reaction Step Three
Quantity
0.29 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
205 mg
Type
reactant
Reaction Step Four
Quantity
988 mg
Type
reactant
Reaction Step Five
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
NC1C(O)=NC(N2C=CC=N2)=NC=1.[CH2:14]([O:21][C:22]1[C:27]([C:28]([OH:30])=[O:29])=[CH:26][N:25]=[C:24]([N:31]2[CH:35]=[CH:34][CH:33]=[N:32]2)[N:23]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C(Cl)(=O)C(Cl)=O.CCN(CC)CC.[N-:49]=[N+:50]=[N-:51].[Na+]>ClCCl.CN(C=O)C.O>[CH2:14]([O:21][C:22]1[C:27]([C:28]([OH:30])=[O:29])=[CH:26][N:25]=[C:24]([N:31]2[CH:35]=[CH:34][CH:33]=[N:32]2)[N:23]=1)[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1.[N:49]([C:28]([C:27]1[C:22]([O:21][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[N:23][C:24]([N:31]2[CH:35]=[CH:34][CH:33]=[N:32]2)=[N:25][CH:26]=1)=[O:29])=[N+:50]=[N-:51] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NC(=NC1)N1N=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=NC(=NC=C1C(=O)O)N1N=CC=C1
Name
Quantity
500 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=NC(=NC=C1C(=O)O)N1N=CC=C1
Name
Quantity
0.29 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
205 mg
Type
reactant
Smiles
CCN(CC)CC
Step Five
Name
Quantity
988 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then the mixture was concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in acetone (10 ml)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with water (5-10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=NC(=NC=C1C(=O)O)N1N=CC=C1
Name
Type
product
Smiles
N(=[N+]=[N-])C(=O)C=1C(=NC(=NC1)N1N=CC=C1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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